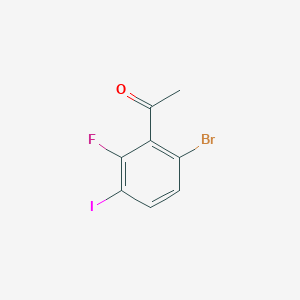
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-iodoacetophenone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the reaction of 6-bromo-2-fluoro-3-iodophenylboronic acid with an appropriate ethanone derivative under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Stringent control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogens allows for unique binding interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylethanone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 1-(6-Bromo-3-fluoro-2-iodophenyl)ethanone
Uniqueness
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is unique due to its specific combination of bromine, fluorine, and iodine atoms This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C8H5BrFIO |
|---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
InChI Key |
CMOHSUDPMDBTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
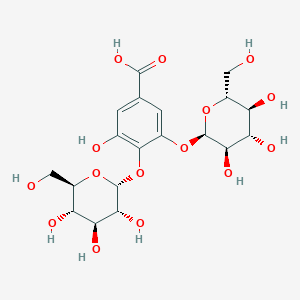
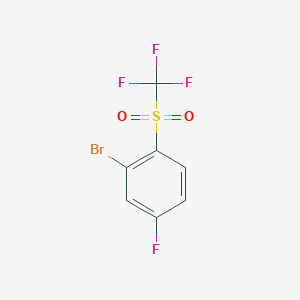
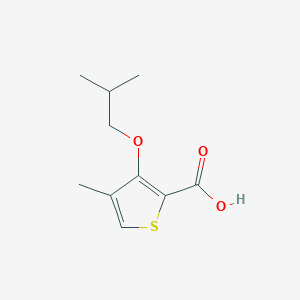
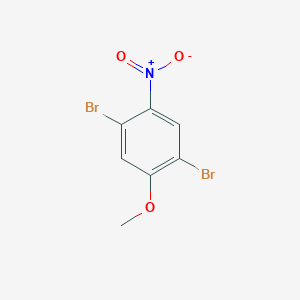
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
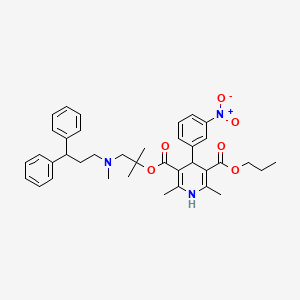
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
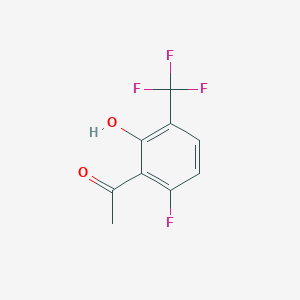
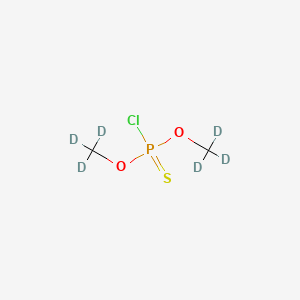


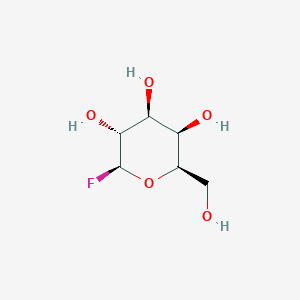
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
